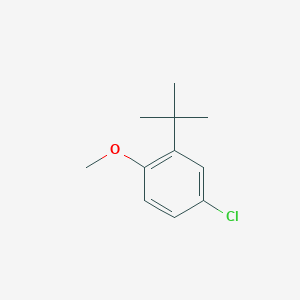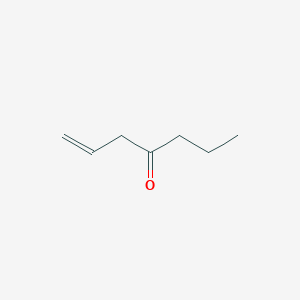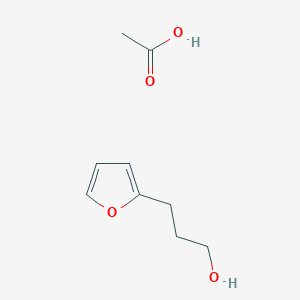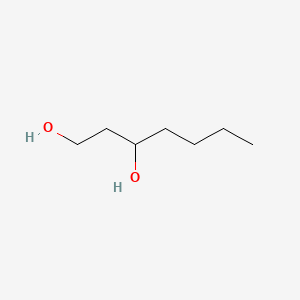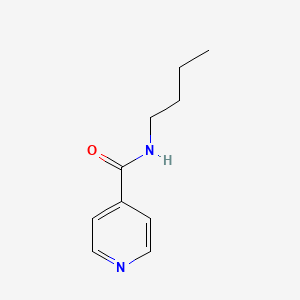
N-butylpyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butylpyridine-4-carboxamide is a chemical compound belonging to the class of carboxamides. Carboxamides are known for their significant role in organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and various bioactive products with anticancer, antifungal, and antibacterial properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-butylpyridine-4-carboxamide can be synthesized through the amidation of pyridine-4-carboxylic acid with n-butylamine. The reaction typically involves the activation of the carboxylic acid using coupling reagents such as carbodiimides or anhydrides to form an intermediate, which then reacts with n-butylamine to form the desired carboxamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, greener methods such as electrosynthesis are being explored to make the production more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: N-butylpyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The pyridine ring can undergo substitution reactions, where substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of carboxamides to amines.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with LiAlH4 would yield N-butylpyridine-4-amine .
Wissenschaftliche Forschungsanwendungen
N-butylpyridine-4-carboxamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of N-butylpyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, in the context of tuberculosis treatment, it acts as a prodrug that requires hydrolysis by the enzyme AmiC to release the active moiety, which then exerts its antibacterial effects by inducing autophagy in macrophages . The exact molecular pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Isonicotinamide (pyridine-4-carboxamide): An isomer with similar structural features but different biological activities.
Nicotinamide (pyridine-3-carboxamide): Another isomer with the carboxamide group in the 3-position, widely known for its role in NAD+ biosynthesis.
Uniqueness: N-butylpyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of the n-butyl group, which imparts distinct chemical and biological properties compared to its isomers .
Eigenschaften
CAS-Nummer |
10354-58-2 |
|---|---|
Molekularformel |
C10H14N2O |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
N-butylpyridine-4-carboxamide |
InChI |
InChI=1S/C10H14N2O/c1-2-3-6-12-10(13)9-4-7-11-8-5-9/h4-5,7-8H,2-3,6H2,1H3,(H,12,13) |
InChI-Schlüssel |
IDNGPRYAMMACEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)C1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-Naphtho[1,2-b]thiopyran-4-one](/img/structure/B14719171.png)
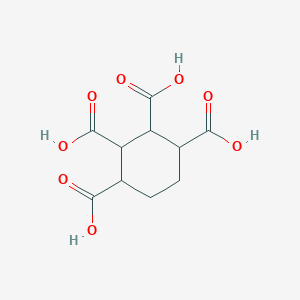

![methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate](/img/structure/B14719187.png)
![Tricyclo[1.1.0.0~2,4~]tetraazane](/img/structure/B14719193.png)


